4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF
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Overview
Description
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound’s molecular formula is C10H23ClMgOSi, and it has a molecular weight of 247.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride typically involves the reaction of 4-(tert-Butyldimethylsiloxy)butyl chloride with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride follows similar principles but is optimized for larger quantities. The process involves:
Continuous flow reactors: To ensure consistent quality and yield
Automated systems: For precise control of reaction parameters
Purification steps: To remove impurities and ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Bromides, iodides
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: THF, diethyl ether
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Complex organic molecules: From coupling reactions
Scientific Research Applications
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride is used in various scientific research applications, including:
Organic synthesis: For forming carbon-carbon bonds in complex organic molecules
Pharmaceutical research: In the synthesis of drug intermediates and active pharmaceutical ingredients
Material science: For the preparation of organosilicon compounds used in advanced materials
Biological studies: As a reagent in the modification of biomolecules
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The molecular targets include:
Carbonyl compounds: Leading to the formation of alcohols
Alkyl halides: Resulting in the formation of new carbon-carbon bonds
The pathways involved include:
Nucleophilic addition: To carbonyl compounds
Nucleophilic substitution: With alkyl halides
Comparison with Similar Compounds
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride can be compared with other Grignard reagents, such as:
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
- Silicon-containing group : The presence of the tert-butyldimethylsiloxy group imparts unique reactivity and stability compared to other Grignard reagents.
- Versatility : It can participate in a wide range of reactions, making it a valuable tool in organic synthesis.
Similar Compounds
- Methylmagnesium chloride : Used for forming carbon-carbon bonds with simpler structures
- Phenylmagnesium bromide : Used for introducing phenyl groups into organic molecules
- Ethylmagnesium bromide : Used for forming carbon-carbon bonds with ethyl groups
Properties
IUPAC Name |
magnesium;butoxy-tert-butyl-dimethylsilane;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQFTPGKZHOMI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClMgOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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